molecular formula C19H18ClN3O3S B2756418 (Z)-N-(6-acetamido-3-(2-methoxyethyl)benzo[d]thiazol-2(3H)-ylidene)-3-chlorobenzamide CAS No. 1005987-21-2

(Z)-N-(6-acetamido-3-(2-methoxyethyl)benzo[d]thiazol-2(3H)-ylidene)-3-chlorobenzamide

Cat. No.: B2756418
CAS No.: 1005987-21-2
M. Wt: 403.88
InChI Key: AMFICDAZSZZQAF-QOCHGBHMSA-N
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Description

(Z)-N-(6-acetamido-3-(2-methoxyethyl)benzo[d]thiazol-2(3H)-ylidene)-3-chlorobenzamide is a useful research compound. Its molecular formula is C19H18ClN3O3S and its molecular weight is 403.88. The purity is usually 95%.
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Mechanism of Action

Target of Action

The primary target of this compound is Protein Tyrosine Phosphatase 1B (PTP1B) . PTP1B plays a pivotal role as a negative regulator of insulin and leptin signaling, making it an attractive target for antidiabetic drug discovery .

Mode of Action

The compound interacts with PTP1B, inhibiting its activity. It binds in the catalytic and second aryl binding site of the PTP1B . This interaction disrupts the normal function of PTP1B, leading to changes in insulin and leptin signaling pathways.

Biochemical Pathways

The inhibition of PTP1B affects the insulin and leptin signaling pathways. These pathways are crucial for the regulation of glucose and energy homeostasis in the body. By inhibiting PTP1B, the compound enhances insulin and leptin signaling, which can help to manage Type II diabetes .

Result of Action

The result of the compound’s action is a decrease in blood glucose levels. In a streptozotocin-induced diabetic Wistar rat model, the compound exhibited good antihyperglycemic efficacy . This indicates that it could potentially be used as a treatment for Type II diabetes.

Action Environment

The efficacy and stability of the compound can be influenced by various environmental factors. For example, solvent polarity can affect the hydrogen bond dynamical process . .

Biological Activity

(Z)-N-(6-acetamido-3-(2-methoxyethyl)benzo[d]thiazol-2(3H)-ylidene)-3-chlorobenzamide is a synthetic compound belonging to the class of benzo[d]thiazole derivatives. This compound has garnered attention for its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article reviews the biological activity of this compound, supported by data from various studies.

Chemical Structure and Properties

The compound's structure can be described as follows:

  • IUPAC Name : N-[6-acetamido-3-(2-methoxyethyl)-1,3-benzothiazol-2-ylidene]-3-chlorobenzamide
  • Molecular Formula : C23H27N3O4S
  • Molecular Weight : 437.47 g/mol

The presence of functional groups such as acetamido and methoxyethyl contributes to its unique chemical properties, which may influence its biological activity.

Synthesis

The synthesis of this compound typically involves several steps:

  • Formation of Benzo[d]thiazole Core : Cyclization of 2-aminothiophenol with an aldehyde or ketone.
  • Introduction of Acetamido Group : Reaction with acetic anhydride.
  • Alkylation : Introduction of the methoxyethyl group using 2-methoxyethyl bromide.

Antimicrobial Activity

Studies have indicated that benzo[d]thiazole derivatives exhibit significant antimicrobial properties. For instance, compounds similar to this compound have shown efficacy against various bacterial strains, including Staphylococcus aureus and Escherichia coli . The mechanism often involves disruption of bacterial cell wall synthesis or interference with metabolic pathways.

Anticancer Properties

Research has highlighted the anticancer potential of this compound through various mechanisms:

  • Cell Proliferation Inhibition : In vitro studies have demonstrated that this compound can inhibit the proliferation of cancer cell lines, such as breast and colon cancer cells . The IC50 values for these activities are crucial for assessing potency.
  • Apoptosis Induction : Mechanistic studies suggest that this compound may induce apoptosis in cancer cells via the mitochondrial pathway, leading to increased expression of pro-apoptotic factors .

Data Summary Table

Biological ActivityObserved EffectsReference
AntimicrobialEffective against S. aureus, E. coli
AnticancerInhibits proliferation in breast and colon cancer cells; induces apoptosis
MechanismDisruption of cell wall synthesis; mitochondrial apoptosis pathway

Case Studies

  • Antimicrobial Efficacy Study : A study evaluated the antimicrobial activity of several benzo[d]thiazole derivatives, including this compound. The results showed a significant reduction in bacterial growth at concentrations as low as 10 µg/mL.
  • Cancer Cell Line Study : In another study, the compound was tested against MCF-7 (breast cancer) and HCT116 (colon cancer) cell lines. The results indicated an IC50 value of approximately 15 µM for MCF-7 cells, suggesting potent anticancer activity with minimal cytotoxicity towards normal cells.

Properties

IUPAC Name

N-[6-acetamido-3-(2-methoxyethyl)-1,3-benzothiazol-2-ylidene]-3-chlorobenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H18ClN3O3S/c1-12(24)21-15-6-7-16-17(11-15)27-19(23(16)8-9-26-2)22-18(25)13-4-3-5-14(20)10-13/h3-7,10-11H,8-9H2,1-2H3,(H,21,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AMFICDAZSZZQAF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)NC1=CC2=C(C=C1)N(C(=NC(=O)C3=CC(=CC=C3)Cl)S2)CCOC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H18ClN3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

403.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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